

Validation of Benzyl 3-methylpiperazine-1-carboxylate structure by X-ray crystallography

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Compound of Interest

Compound Name: **Benzyl 3-methylpiperazine-1-carboxylate**

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An objective comparison of the crystallographic data of **Benzyl 3-methylpiperazine-1-carboxylate** with alternative piperazine structures is challenging due to the absence of a publicly available crystal structure for this specific compound. However, analysis of closely related N-substituted piperazine carboxylates and other piperazine derivatives from the crystallographic literature provides valuable insights into the expected structural features and conformational analysis of this class of compounds. This guide presents a comparative overview of the crystallographic data for several analogous structures, details a general experimental protocol for single-crystal X-ray diffraction, and visualizes the workflow for structural validation.

Comparative Crystallographic Data of Substituted Piperazine Derivatives

The following table summarizes key crystallographic parameters for a selection of N-substituted piperazine derivatives. This data allows for a comparative analysis of how different substituents on the piperazine ring influence the crystal system, space group, and unit cell dimensions. While not a direct comparison, it offers a framework for understanding the solid-state behavior of such molecules.

Compound Name	Molecular Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
1,4-Diphenylpiperezine	C ₁₆ H ₁₈ N ₂	Orthorhombic	Pbca	8.6980(7)	8.4287(7)	17.6359(15)	90	-- INVALID-D-LINK-[1]
1,4-Diphenylethylpiperazine	C ₂₀ H ₂₆ N ₂	Monoclinic	C2/c	17.9064(13)	6.2517(5)	14.9869(11)	90.613(4)	-- INVALID-D-LINK-[1]
1-Benzhydryl-4-benzylpiperazine	C ₂₄ H ₂₆ N ₂	Monoclinic	Pn	5.9450(2)	19.0722(4)	8.6084(2)	96.460(10)	-- INVALID-D-LINK-[1]
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-ynyl]piperazine-1-carboxylate	C ₂₀ H ₂₇ FN ₂ O ₂	Monoclinic	P2 ₁ /c	13.5932(4)	10.6309(3)	14.1565(4)	104.575(1)	-- INVALID-D-LINK-[2]
(2,4-Difluorobenzoyl)piperazine	Not specified	Monoclinic	P2 ₁ /c	10.379(2)	11.023(2)	14.184(3)	98.42(3)	-- INVALID-D-LINK-[3]

derivative

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the molecular structure of a small molecule like **Benzyl 3-methylpiperazine-1-carboxylate** by single-crystal X-ray diffraction follows a standardized workflow.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.^[4] A common method for small organic molecules is slow evaporation from a saturated solution.
 - Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For piperazine derivatives, common solvents include ethanol, methanol, and ethyl acetate.^[4]
 - Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any impurities. The clear solution is then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent. Over time, single crystals of sufficient size and quality for diffraction experiments should form.
2. Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.^[4] The crystal is then placed in a single-crystal X-ray diffractometer.
 - X-ray Source: Monochromatic X-rays, typically from a Mo or Cu source, are used.^[3]
 - Temperature: Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.^[3]
 - Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

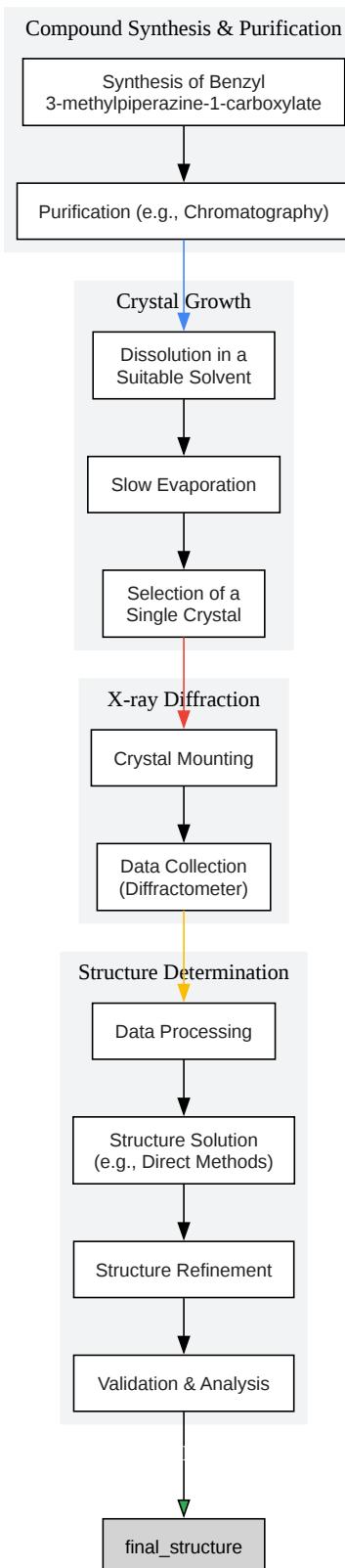
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group.

- Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.^[3]
- Structure Refinement: The atomic positions and their thermal parameters are refined using a least-squares minimization process against the experimental diffraction data.^[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^[3]

4. Data Validation and Deposition: The final refined crystal structure is validated using crystallographic software to check for geometric consistency and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

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Caption: Workflow for small molecule X-ray crystallography.

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